molecular formula C13H19BFNO2 B1406978 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-90-0

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

Cat. No.: B1406978
CAS No.: 1704063-90-0
M. Wt: 251.11 g/mol
InChI Key: QAKQIFKSHLOVAB-UHFFFAOYSA-N
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Description

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid (CAS 1704063-90-0) is a boronic acid derivative of high interest in pharmaceutical research and development . This compound, with the molecular formula C13H19BFNO2 and a molecular weight of 251.11, serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction . Its specific structure, incorporating both a boronic acid functional group and a 4-methylpiperidine moiety, makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this reagent primarily in medicinal chemistry to create potential drug candidates, where it can be used to introduce a sophisticated, functionalized phenyl ring into a target molecule . The compound is offered with a typical purity of 95% and is intended for research purposes only . Handling should be performed by qualified professionals in accordance with all applicable laboratory safety protocols. Please refer to the Safety Data Sheet for comprehensive hazard information, which includes warnings that the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Properties

IUPAC Name

[4-fluoro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKQIFKSHLOVAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501159689
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704063-90-0
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-fluoro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501159689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Halogen-Boron Exchange

This method adapts strategies from the synthesis of structurally similar compounds (e.g., 3,5-difluoro-4-methyl phenylboronic acid).

Steps:

  • Intermediate 1: 4-Bromo-3-((4-methylpiperidin-1-yl)methyl)fluorobenzene
    • Starting material: 1-bromo-3-fluoro-5-(chloromethyl)benzene
    • React with 4-methylpiperidine in the presence of a base (e.g., K₂CO₃) via nucleophilic substitution.
    • Conditions: DMF, 80°C, 12h.
  • Boronic Acid Formation
    • Treat Intermediate 1 with n-butyllithium at -78°C in anhydrous THF.
    • Add triisopropyl borate followed by acidic workup (1N HCl, pH 5–6).
    • Yield: ~70–78% (estimated from analogous reactions).

Key Data:

Parameter Value Source
Reaction Temperature -78°C (lithiation step)
Solvent System THF/HCl/ethyl acetate
Purification Hexane rinse

Route 2: Suzuki-Miyaura Cross-Coupling

This approach leverages boronic acid intermediates in cross-coupling reactions.

Steps:

  • Intermediate 2: 3-((4-Methylpiperidin-1-yl)methyl)-4-fluorophenyl triflate
    • Prepare from 4-fluoro-3-(hydroxymethyl)phenol via triflation.
    • React with 4-methylpiperidine under Mitsunobu conditions (DIAD, PPh₃).

Key Data:

Parameter Value Source
Catalyst Pd(dppf)Cl₂
Solvent System DME/H₂O/EtOH (1:1:0.5)
Yield Range 29–91% (analogous cases)

Challenges and Optimization

  • Regioselectivity : Ensure proper positioning of substituents during alkylation/boronation.
  • Stability : Boronic acids are prone to protodeboronation; use stabilized intermediates (e.g., boronic esters).
  • Purification : Column chromatography or recrystallization (hexane/ethyl acetate) improves purity.

Comparative Analysis of Methods

Method Advantages Limitations
Halogen-Boron Exchange High yield, scalable Low-temperature handling
Suzuki-Miyaura Coupling Mild conditions Requires pre-functionalized substrates

Quality Control

  • Purity : HPLC (>98%) and ¹H NMR (δ 7.8–8.2 ppm for aromatic protons).
  • Storage : 2–8°C in anhydrous DMSO to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Water or Aqueous Solutions: For hydrolysis reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Phenol Derivatives: Formed through hydrolysis.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. This process involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid can be compared to related phenylboronic acid derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Analogous Boronic Acids

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 4-Methylpiperidinylmethyl 265.13* Potential use in kinase inhibitor synthesis (inferred from macrocyclic analogs)
4-Fluoro-3-(trifluoromethyl)phenylboronic acid Trifluoromethyl 207.92 Intermediate in macrocyclic kinase inhibitors (e.g., compound 57, 67% yield)
4-Fluoro-3-(methylthio)phenylboronic acid Methylthio 200.06 Used in macrocyclic compound synthesis (69% yield)
4-Fluoro-3-(tetrazol-5-yl)phenylboronic acid Tetrazolyl 209.98* Catalytic applications (ortho-substituents critical for glucose-to-HMF conversion)
4-Fluoro-3-(pyrrolidin-1-ylmethyl)phenylboronic acid Pyrrolidinylmethyl 251.11 Structural analog; highlights steric effects of N-heterocyclic substituents

*Calculated based on molecular formula.

Key Comparative Insights

In contrast, electron-donating groups like methylpiperidinylmethyl may reduce reactivity but improve selectivity in sterically hindered environments .

Steric Effects: The 4-methylpiperidinyl group introduces significant steric bulk compared to smaller substituents (e.g., methylthio or trifluoromethyl ). This bulk may hinder cross-coupling efficiency but improve binding specificity in kinase inhibitors .

Synthetic Yields :

  • Substituents with moderate steric demand (e.g., trifluoromethyl) achieve higher yields (67–82%) in macrocyclic syntheses compared to bulkier groups .

Biological Activity

4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound, characterized by its unique structure, including a fluorine atom and a piperidine moiety, has garnered attention for its biological activity and potential applications in drug discovery.

  • Molecular Formula : C₁₃H₁₉BFNO₂
  • Molecular Weight : 251.11 g/mol
  • CAS Number : 1704063-90-0

The presence of the boronic acid functional group allows for reversible covalent binding with biomolecules, which is crucial for the development of enzyme inhibitors and other therapeutic agents .

The biological activity of this compound primarily stems from its ability to interact with specific proteins or enzymes. Preliminary studies suggest that its structural features enhance its binding properties, although comprehensive interaction profiles are still under investigation . The compound's fluorinated phenyl group and piperidine structure may confer distinct biological activities compared to other similar compounds.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acidC₁₂H₁₈BFN₂O₂Contains a piperazine instead of piperidine
3-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenylboronic acidC₁₃H₁₉BFNO₂Different positional substitution on the phenyl ring
3-Fluoro-4-(methylsulfonyl)phenylboronic acidC₉H₁₃BFNO₂SContains a sulfonyl group instead of piperidine

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

While extensive research specifically targeting this compound is still needed, several studies have highlighted the importance of boronic acids in medicinal chemistry:

  • Inhibition Studies : Research has shown that compounds with similar structural motifs can effectively inhibit target enzymes involved in disease pathways. For instance, studies on related boronic acids have demonstrated their ability to inhibit proteases critical for cancer progression .
  • Pharmacokinetic Profiles : Understanding the pharmacokinetics of related compounds has provided insights into how modifications in structure can enhance solubility and metabolic stability, which are crucial for therapeutic efficacy .
  • Potential Applications in Drug Development : The unique properties of boronic acids make them valuable in drug development pipelines, particularly for diseases where enzyme inhibition plays a key role .

Q & A

Q. What are the key synthetic routes for preparing 4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of pre-existing boronic acid scaffolds. For example:

  • Step 1: Introduce the 4-fluoro substituent via electrophilic aromatic substitution or halogen exchange.
  • Step 2: Install the 4-methylpiperidinylmethyl group via reductive amination or nucleophilic substitution, ensuring protection of the boronic acid moiety (e.g., using pinacol ester protection to prevent side reactions) .
  • Yield Optimization: Catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (THF vs. DMF), and temperature (60–100°C) critically impact reaction efficiency. Purification via flash chromatography or preparative HPLC is recommended for isolating the pure product .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and boronic acid integrity. For instance, the 19F^{19}\text{F} NMR signal near -110 ppm verifies the 4-fluoro group .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for research use) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (theoretical [M+H]⁺ = 292.18 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylpiperidinylmethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The bulky piperidinylmethyl group may hinder transmetalation in Suzuki couplings. Researchers should optimize ligand steric bulk (e.g., switch from PPh₃ to SPhos) to enhance catalytic turnover .
  • Electronic Effects: The electron-donating piperidine nitrogen increases electron density at the boronic acid, potentially accelerating oxidative addition. Computational studies (DFT/B3LYP) can predict charge distribution and guide catalyst selection .
  • Experimental Validation: Compare coupling rates with/without the piperidine moiety using kinetic studies (e.g., pseudo-first-order kinetics) .

Q. What strategies can mitigate decomposition or instability during storage or reactions?

Methodological Answer:

  • Storage: Store at 0–4°C under inert gas (argon) to prevent boronic acid oxidation. Lyophilization improves long-term stability .
  • Reaction Conditions: Avoid protic solvents (e.g., water, alcohols) to suppress protodeboronation. Use anhydrous DMF or THF with molecular sieves .
  • Stabilization Additives: Additives like 1,4-dioxane or ethylene glycol stabilize boronic acids via chelation .

Q. How to resolve discrepancies in spectroscopic data between computational predictions and experimental results?

Methodological Answer:

  • DFT Refinement: Recalculate NMR chemical shifts using solvent models (e.g., PCM for DMSO) and higher basis sets (e.g., 6-311++G(d,p)) to account for solvent and relativistic effects .
  • Tautomerism Check: Investigate potential keto-enol tautomerism or boroxine formation, which alter spectral profiles. Use variable-temperature NMR to identify dynamic equilibria .
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural validation if discrepancies persist .

Q. What are the challenges in achieving regioselective functionalization of this boronic acid in complex reaction systems?

Methodological Answer:

  • Directing Groups: The fluorine atom at position 4 may act as a weak directing group. Use transient directing groups (e.g., -Bpin esters) to enhance regioselectivity in C–H activation reactions .
  • Competing Reactivity: The piperidinylmethyl group may participate in unwanted hydrogen bonding. Protect the amine with Boc or Fmoc groups during functionalization .
  • Catalyst Screening: Test palladium, nickel, or copper catalysts to identify systems favoring ortho/meta selectivity. For example, Cu(I) catalysts often favor ortho-arylation in boronic acid derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3-((4-methylpiperidin-1-yl)methyl)phenylboronic acid

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